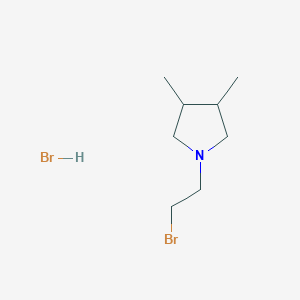

1-(2-Bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned seems to be a brominated derivative of pyrrolidine . Pyrrolidine is a cyclic amine, and bromination usually involves the substitution of a hydrogen atom with a bromine atom.

Synthesis Analysis

While specific synthesis methods for “1-(2-Bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide” are not available, brominated compounds are often synthesized through free radical bromination or nucleophilic substitution .Chemical Reactions Analysis

Brominated compounds, like the one you mentioned, can undergo various chemical reactions. These include but are not limited to substitution reactions and elimination reactions .Wissenschaftliche Forschungsanwendungen

Hyperbranched Polyelectrolytes

A study explored the synthesis of hyperbranched polyelectrolytes from monomers like 3,5-bis(bromomethyl)pyridine hydrobromide. These polyelectrolytes exhibit significant potential due to their unique properties and have been characterized through NMR spectroscopy, revealing insights into their structure and reactivity (Monmoton et al., 2008).

Crystal Structure Control

Another research focus was on the crystal structure of dibrominated and nonbrominated 2-amino-4,6-dimethylpyridine salts, highlighting the influence of nonclassical noncovalent interactions. This study provides a deeper understanding of the structural control in crystal formation, beneficial for designing materials with specific properties (AlDamen & Haddad, 2011).

Synthetic Methodologies

Research on the transformation of 5-(bromomethyl)-1-pyrrolinium bromides into piperidin-3-ones through a novel ring expansion-oxidation protocol offers valuable insights into synthetic strategies for constructing complex heterocyclic compounds. This methodology opens up new avenues for the synthesis of pharmacologically relevant molecules (D’hooghe et al., 2008).

pH-Dependent Crystal Transformation

The reversible crystal transformation of 1-carboxymethyl-1-methyl-pyrrolidinium bromides based on pH changes provides a fascinating glimpse into the responsive behavior of molecular crystals. Such transformations are crucial for understanding material properties and could be applied in sensors or switches (Tong et al., 2018).

Efficient Synthesis Processes

The efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in pharmaceutical production, demonstrates the importance of developing sustainable and high-yield synthetic routes. This research underscores the ongoing efforts to enhance the environmental friendliness of chemical syntheses (Guo et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-7-5-10(4-3-9)6-8(7)2;/h7-8H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKGGBKXTJUJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C)CCBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate](/img/structure/B2637322.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)

![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)

![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)

![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)